LHW090-A7
概要
説明
LHW090-A7は、エンケファリンの代謝的失活に関与する酵素である中性エンドペプチダーゼ(NEP)の潜在的な阻害剤です。 This compoundのようなNEP阻害剤は、内因性心房性ナトリウム利尿ペプチドの血漿レベルを高めることに有望性を示しており、これはレニン-アンジオテンシン-アルドステロン系の活性を阻害し、抗肥大性および抗増殖効果を持ち、交感神経ドライブを低下させる可能性があります .
科学的研究の応用
LHW090-A7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a research tool to study the inhibition of neutral endopeptidase and its effects on the natriuretic peptide system. This compound has potential therapeutic applications in cardiovascular diseases due to its ability to increase plasma levels of endogenous atrial natriuretic peptides, which can have antihypertrophic, antiproliferative, and natriuretic effects .
作用機序
LHW090-A7は、エンケファリンの代謝的失活に関与する酵素である中性エンドペプチダーゼを阻害することで効果を発揮します。 この酵素を阻害することにより、this compoundは内因性心房性ナトリウム利尿ペプチドの血漿レベルを高め、レニン-アンジオテンシン-アルドステロン系の活性を阻害し、交感神経ドライブを低下させ、抗肥大性および抗増殖効果を発揮します .
類似化合物の比較
This compoundは、サクビトリル、フォスフォラミドン二ナトリウム、サクビトリルヘミカルシウム塩、NEP-IN-1、ラセカドリール、サクビトリル/バルサルタン、チオファン、サクビトリルなど、他の中性エンドペプチダーゼ阻害剤と類似しています。 This compoundは、その特定の分子構造とその心臓血管疾患における潜在的な治療用途でユニークです .
生化学分析
Biochemical Properties
LHW090-A7 interacts with NEP, an enzyme essential for the processing and catabolism of vasoactive peptides as well as peptides involved in natriuresis and diuresis . The inhibition of NEP by this compound has been shown to increase plasma levels of endogenous atrial natriuretic peptides (NPs), which block the activity of the renin-angiotensin-aldosterone system, have antihypertrophic and antiproliferative effects, and reduce sympathetic drive .
Cellular Effects
It is known that NEP, the enzyme that this compound inhibits, is indirectly and directly involved in the regulation of signaling pathways . NEP is implicated in proteolytic degradation or activation of bioactive peptides, growth factors, and cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with NEP. By inhibiting NEP, this compound indirectly and directly regulates signaling pathways. This includes the proteolytic degradation or activation of bioactive peptides, growth factors, and cytokines .
Temporal Effects in Laboratory Settings
Current studies are focused on understanding the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Current studies aim to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its interaction with NEP. NEP is essential for the processing and catabolism of vasoactive peptides as well as peptides involved in natriuresis and diuresis .
Transport and Distribution
Current studies aim to understand any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Current studies aim to understand any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
LHW090-A7の合成経路と反応条件はまだ開発中です。 この化合物は、分子量397.8、式C20H21ClNO4·Naの結晶性固体であることが知られています。 DMSOにわずかに溶解し、ジメチルホルムアミドにさらに溶解します .
化学反応の分析
LHW090-A7は、加水分解反応や置換反応など、さまざまな化学反応を起こします。 この化合物は、疎水性残基のアミノ側でペプチドを加水分解する中性エンドペプチダーゼの潜在的な阻害剤です。 このプロセスは、血管活性ペプチドの処理と分解、およびナトリウム利尿および利尿に関与するペプチドにとって不可欠です .
科学研究への応用
This compoundは、特に化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用を持っています。 これは、中性エンドペプチダーゼの阻害とそのナトリウム利尿ペプチド系への影響を研究するための研究ツールとして使用されています。 この化合物は、内因性心房性ナトリウム利尿ペプチドの血漿レベルを高める能力により、心臓血管疾患に潜在的な治療用途を持っています。これは、抗肥大性、抗増殖、およびナトリウム利尿効果を持つ可能性があります .
類似化合物との比較
LHW090-A7 is similar to other neutral endopeptidase inhibitors such as sacubitrilat, phosphoramidon disodium, sacubitril hemicalcium salt, NEP-IN-1, racecadotril, sacubitril/valsartan, thiorphan, and sacubitril. this compound is unique in its specific molecular structure and its potential therapeutic applications in cardiovascular diseases .
特性
IUPAC Name |
(2S)-3-[4-(3-chlorophenyl)phenyl]-2-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-3-26-20(25)13(2)22-18(19(23)24)11-14-7-9-15(10-8-14)16-5-4-6-17(21)12-16/h4-10,12-13,18,22H,3,11H2,1-2H3,(H,23,24)/t13-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYAUIUPDMSWJH-UGSOOPFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308256-94-1 | |
Record name | LHW090-A7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308256941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LHW090-A7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUQ5JTB7HR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。